molecular formula C21H28N2O3S B12126860 1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine

Cat. No.: B12126860
M. Wt: 388.5 g/mol
InChI Key: KBXQJFRGSNMWNW-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structural features of this compound, including the presence of methoxy, methyl, and sulfonyl groups, contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine typically involves multi-step organic reactions. One common approach is the sulfonylation of a piperazine derivative with 4-methoxy-3-methylbenzenesulfonyl chloride, followed by the introduction of the 2,4,6-trimethylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the sulfonyl group may produce 4-methoxy-3-methylbenzenethiol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including neurological disorders and inflammatory conditions.

    Industry: Used in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzenesulfonyl)-4-phenylpiperazine: Lacks the additional methyl groups on the aromatic rings.

    1-(4-Methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine: Lacks the methoxy group.

    1-(4-Chlorobenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine: Contains a chlorine atom instead of a methoxy group.

Uniqueness

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine is unique due to the combination of methoxy, methyl, and sulfonyl groups, which contribute to its distinct chemical properties and potential biological activities. The presence of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine

InChI

InChI=1S/C21H28N2O3S/c1-15-12-17(3)21(18(4)13-15)22-8-10-23(11-9-22)27(24,25)19-6-7-20(26-5)16(2)14-19/h6-7,12-14H,8-11H2,1-5H3

InChI Key

KBXQJFRGSNMWNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C

Origin of Product

United States

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